Antifungal agent 16

Description

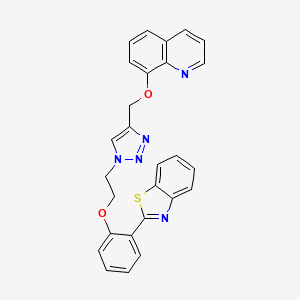

Structure

3D Structure

Properties

Molecular Formula |

C27H21N5O2S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-[2-[2-[4-(quinolin-8-yloxymethyl)triazol-1-yl]ethoxy]phenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C27H21N5O2S/c1-3-11-23(21(9-1)27-29-22-10-2-4-13-25(22)35-27)33-16-15-32-17-20(30-31-32)18-34-24-12-5-7-19-8-6-14-28-26(19)24/h1-14,17H,15-16,18H2 |

InChI Key |

XRBOROCURGRULE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCCN4C=C(N=N4)COC5=CC=CC6=C5N=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Mechanism-of-Action-of-Caspofungin

-A-Representative-Echinocandin-Antifungal-Agent

-Prepared-for-Researchers-Scientists-and-Drug-Development-Professionals

-November-2025

Note: Information regarding a specific "antifungal agent 16" is not publicly available. This document proceeds using Caspofungin, a well-characterized echinocandin antifungal, as a representative agent to detail the core mechanism of action, cellular responses, and relevant experimental methodologies.

1.0-Introduction

Caspofungin is a semisynthetic lipopeptide antifungal agent and the first approved member of the echinocandin class.[1] It exhibits potent fungicidal activity against most Candida species, including azole-resistant isolates, and fungistatic activity against Aspergillus species.[2][3] Unlike azoles and polyenes, which target the fungal cell membrane, caspofungin has a unique mechanism of action, targeting the synthesis of the fungal cell wall—a structure not present in mammalian cells, which contributes to its favorable safety profile.[2][4]

2.0-Core-Mechanism-of-Action

The primary molecular target of caspofungin is the enzyme β-(1,3)-D-glucan synthase.[2][5][6] This enzyme is an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component that constitutes a major part of the fungal cell wall's structural framework.[5][6][7]

-2.1-Inhibition-of-β-(1,3)-D-glucan-Synthase

Caspofungin acts as a non-competitive inhibitor of the β-(1,3)-D-glucan synthase complex.[2][5][7] It specifically binds to the Fks1p subunit of the enzyme, which is the catalytic component.[6][8] This binding disrupts the enzyme's ability to polymerize UDP-glucose into β-(1,3)-D-glucan chains.[6] The inhibition of this process leads to a depletion of β-(1,3)-D-glucan in the cell wall, compromising its structural integrity.[3][9] This disruption results in osmotic instability, cell lysis, and ultimately, fungal cell death, particularly in actively growing regions like hyphal tips.[3][7]

The following diagram illustrates the primary inhibitory action of Caspofungin.

Caption: Core mechanism of Caspofungin action on the fungal cell wall.

3.0-Fungal-Cellular-Response-to-Caspofungin

The inhibition of β-(1,3)-D-glucan synthesis by caspofungin induces significant cell wall stress, triggering compensatory signaling pathways.[10][11] The primary response is the activation of the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi.[9][11][12]

-3.1-Cell-Wall-Integrity-(CWI)-Pathway-Activation

Cell wall damage is sensed by transmembrane proteins, which activate the Rho1 GTPase, a key regulator of the CWI pathway.[10] Activated Rho1 then stimulates Protein Kinase C (PKC), initiating a downstream mitogen-activated protein kinase (MAPK) cascade (Bck1-Mkk1/2-Slt2/Mkc1).[11][12] The terminal MAPK, Slt2 (also known as Mkc1 in Candida albicans), translocates to the nucleus to activate transcription factors like Cas5.[10][11] This leads to the upregulation of genes involved in cell wall remodeling and repair, most notably an increase in chitin synthesis.[8][13][14] This increased chitin serves as a temporary scaffold to reinforce the weakened cell wall.[8][13]

The diagram below outlines this critical compensatory signaling pathway.

Caption: The Cell Wall Integrity (CWI) pathway activation in response to Caspofungin.

4.0-Quantitative-Data-Summary

The in vitro activity of caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.

-Table-1-In-Vitro-Susceptibility-of-Various-Fungal-Species-to-Caspofungin

| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Candida albicans | 0.015 - 1 | 0.03 | ≤ 1 | [5][15] |

| Candida glabrata | 0.015 - 1 | 0.03 - 0.06 | ≤ 1 | [5][15] |

| Candida tropicalis | 0.015 - 1 | 0.03 | ≤ 1 | [5][15] |

| Candida parapsilosis | 0.125 - 4 | 1 - 2 | 2 - 4 | [5][15] |

| Candida krusei | 0.015 - 2 | 0.125 | 1 | [5][16] |

| Aspergillus fumigatus | 0.015 - 4 | 0.125 | 0.25 | [5] |

Data compiled from multiple sources. MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.

-Table-2-Inhibition-of-β-(1,3)-D-Glucan-Synthase-Activity

| Fungal Species | IC₅₀ (ng/mL) | Reference |

| Aspergillus fumigatus | < 1.0 | [17] |

| Curvularia lunata | 4.6 | [17] |

| Rhizopus oryzae | Susceptible | [18] |

IC₅₀ (Half-maximal inhibitory concentration) values demonstrate the concentration of caspofungin required to inhibit 50% of the glucan synthase enzyme activity.

5.0-Experimental-Protocols

-5.1-Protocol-for-Determination-of-Minimum-Inhibitory-Concentration-(MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[15][16][19][20]

-

Preparation of Antifungal Agent: Prepare a stock solution of caspofungin in a suitable solvent (e.g., water or DMSO).[15][19] Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) to achieve the desired final concentrations in 96-well microtiter plates.[19][20]

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted caspofungin. Include a drug-free well for a positive growth control and an uninoculated well for a negative control. Incubate the plates at 35°C for 24-48 hours.[15][19]

-

MIC Determination: Read the MIC as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive growth control.[15]

The workflow for this protocol is visualized below.

Caption: Workflow for the CLSI Broth Microdilution MIC Assay.

-5.2-Protocol-for-In-Vitro-β-(1,3)-D-Glucan-Synthase-Activity-Assay

This protocol is a generalized method based on the principles of measuring enzyme activity through product formation.[21][22][23][24]

-

Preparation of Microsomes: Grow the fungal culture to the mid-log phase. Harvest cells by centrifugation and wash them. Disrupt the cells mechanically (e.g., with a bead beater) in a lysis buffer. Isolate the microsomal membrane fraction, which contains the glucan synthase enzyme, by differential centrifugation.[22]

-

Assay Reaction: Set up reaction mixtures in microfuge tubes. Each reaction should contain:

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60-120 minutes) to allow for the synthesis of the radiolabeled β-(1,3)-D-glucan polymer.[22]

-

Product Quenching and Collection: Stop the reaction by adding trichloroacetic acid (TCA).[22] The newly synthesized glucan polymer is acid-insoluble. Collect this insoluble material by filtering the mixture through a glass fiber filter. Wash the filter multiple times with TCA and ethanol to remove any unincorporated UDP-[³H]glucose.[23]

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of radioactivity trapped on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the activity of the β-(1,-3)-D-glucan synthase.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each caspofungin concentration relative to the no-drug control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

6.0-Conclusion

Caspofungin's mechanism of action is a highly specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This targeted action disrupts cell wall integrity, leading to cell death. The cellular response to this stress involves the activation of the CWI pathway, leading to a compensatory increase in chitin synthesis. The unique nature of this target, which is absent in human cells, underpins the efficacy and safety of caspofungin as a frontline antifungal therapeutic. Understanding these core mechanisms and the associated cellular responses is vital for the development of novel antifungal agents and for managing the potential for drug resistance.

References

- 1. Caspofungin - Wikipedia [en.wikipedia.org]

- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Antifungal Echinocandin Caspofungin Acetate Kills Growing Cells of Aspergillus fumigatus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. Caspofungin Induced Cell Wall Changes of Candida Species Influences Macrophage Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the Etest and a rapid flow cytometry-based method with the reference CLSI broth microdilution protocol M27-A3 for the echinocandin susceptibility testing of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Caspofungin inhibits Rhizopus oryzae 1,3-beta-D-glucan synthase, lowers burden in brain measured by quantitative PCR, and improves survival at a low but not a high dose during murine disseminated zygomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Further Standardization of Broth Microdilution Methodology for In Vitro Susceptibility Testing of Caspofungin against Candida Species by Use of an International Collection of More than 3,000 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Quantitative Characterization of the Amount and Length of (1,3)-β-d-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-d-glucan Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. jfda-online.com [jfda-online.com]

The Discovery and Synthesis of Antifungal Agent Ketaminazole (16): A Dual-Action Inhibitor for Fungal Infections and Inflammation

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the ongoing search for more effective and targeted antifungal therapies, a novel dual-action inhibitor, designated Ketaminazole (16), has emerged from the structural modification of the established antifungal agent, ketoconazole. This new chemical entity was rationally designed to not only combat fungal growth by inhibiting the essential fungal enzyme sterol 14α-demethylase (CYP51), but also to mitigate the inflammatory response associated with fungal infections by targeting human 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ketaminazole (16), presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Introduction: The Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents with improved efficacy and novel mechanisms of action. Many fungal infections are also accompanied by a significant inflammatory component, which can contribute to tissue damage and patient morbidity. Ketaminazole (16) was developed to address both of these challenges simultaneously. By incorporating a phenylenediamine core into the ketoconazole scaffold, researchers have created a molecule with potent antifungal activity and significant anti-inflammatory properties.[1][2][3][4]

Discovery of Ketaminazole (16): A Targeted Approach

The development of Ketaminazole (16) was a result of a targeted drug design strategy. The parent molecule, ketoconazole, is a well-known inhibitor of fungal CYP51, an enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, ketoconazole has weak anti-inflammatory activity. Recognizing that inflammation is a key component of many fungal diseases, researchers sought to enhance this secondary property. The key innovation was the introduction of a phenylenediamine moiety, a chemical group known to be a reductive inhibitor of iron-containing enzymes like human 5-lipoxygenase (5-LOX).[2][3][5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The resulting compound, Ketaminazole (16), was found to be a potent dual inhibitor of both fungal CYP51 and human 5-LOX.[1][2][3]

Synthesis of Ketaminazole (16)

While the precise, step-by-step synthesis of Ketaminazole (16) is proprietary, the foundational synthesis is based on the well-established synthesis of ketoconazole, followed by the introduction of the phenylenediamine core.

General Synthesis of the Ketoconazole Backbone

The synthesis of the ketoconazole backbone typically involves a multi-step process:

-

Ketalization: Reaction of 2,4-dichloroacetophenone with glycerol to form the corresponding dioxolane.

-

Bromination: Introduction of a bromine atom at the benzylic position.

-

Esterification: Protection of the hydroxyl group of the dioxolane ring.

-

Imidazole Coupling: Nucleophilic substitution of the bromine with imidazole.

-

Deprotection: Removal of the ester protecting group to yield the alcohol intermediate.

-

Mesylation: Conversion of the alcohol to a mesylate, a good leaving group.

-

Piperazine Coupling: Reaction of the mesylate with a piperazine derivative to yield the final ketoconazole structure.

Proposed Synthesis of Ketaminazole (16)

The synthesis of Ketaminazole (16) involves the modification of the piperazine moiety of ketoconazole to include a phenylenediamine group. This is likely achieved by coupling the mesylated ketoconazole intermediate with a pre-synthesized piperazine-phenylenediamine derivative.

Experimental Protocol: Illustrative Synthesis of a Key Intermediate

The following is an illustrative protocol for a key step in the synthesis of the ketoconazole backbone, based on published methods for similar compounds.

-

Reaction: Coupling of the bromo ketal intermediate with imidazole.

-

Reagents: Bromo ketal intermediate, imidazole, dry dimethylacetamide (DMA).

-

Procedure: A solution of the bromo ketal intermediate in dry DMA is treated with an excess of imidazole. The reaction mixture is heated and stirred for several hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or chromatography.

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro inhibitory activities of Ketaminazole (16) and its parent compound, ketoconazole.

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

| Ketaminazole (16) | Fungal CYP51 (C. albicans) | 43 | [1][2][3] |

| Ketoconazole | Fungal CYP51 (C. albicans) | ~500 | [2] |

| Ketaminazole (16) | Fungal CYP51 (M. globosa) | 321 ± 42 | [6] |

| Ketoconazole | Fungal CYP51 (M. globosa) | 176 ± 16 | [6] |

| Ketaminazole (16) | Human 5-Lipoxygenase (5-LOX) | 700 | [1][2][3] |

| Ketoconazole | Human 5-Lipoxygenase (5-LOX) | >50,000 | [2] |

| Compound | Target Enzyme | Dissociation Constant (Kd) (nM) | Reference |

| Ketaminazole (16) | Fungal CYP51 (C. albicans) | 43 ± 5 | [2][3] |

| Ketoconazole | Fungal CYP51 (C. albicans) | 27 ± 5 | [2][3] |

| Ketaminazole (16) | Human CYP51 | ~731 | [2] |

| Ketoconazole | Human CYP51 | ~243 | [2] |

Experimental Protocols

CYP51 Inhibition Assay (Illustrative)

-

Enzyme Source: Recombinant purified fungal CYP51.

-

Substrate: Lanosterol.

-

Assay Principle: The assay measures the conversion of lanosterol to its 14-demethylated product. This can be monitored using various methods, such as HPLC or mass spectrometry.

-

Procedure:

-

The reaction mixture contains buffer, recombinant CYP51, and the test compound (Ketaminazole or ketoconazole) at various concentrations.

-

The reaction is initiated by the addition of the substrate, lanosterol, and a reducing system (e.g., NADPH-cytochrome P450 reductase).

-

The reaction is incubated for a specific time at a controlled temperature.

-

The reaction is stopped, and the product formation is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Human 5-Lipoxygenase (5-LOX) Inhibition Assay (Illustrative)

-

Enzyme Source: Purified human 5-LOX.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial product of the 5-LOX reaction. This can be monitored spectrophotometrically.

-

Procedure:

-

The assay buffer contains purified 5-LOX and the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of the conjugated diene product is monitored by measuring the increase in absorbance at a specific wavelength.

-

IC50 values are determined from the dose-response curves.

-

Mechanism of Action and Signaling Pathways

Ketaminazole (16) exerts its dual-action effect through the inhibition of two distinct enzymes in different biological pathways.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of Ketaminazole (16) is identical to that of ketoconazole. It targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, Ketaminazole (16) disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This results in the cessation of fungal growth and, in some cases, cell death.

Caption: Antifungal mechanism of Ketaminazole (16) via CYP51 inhibition.

Anti-inflammatory Mechanism: Inhibition of Leukotriene Biosynthesis

The anti-inflammatory action of Ketaminazole (16) is attributed to its ability to inhibit human 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators of inflammation. They are involved in attracting and activating immune cells, such as neutrophils, to the site of infection or injury. By inhibiting 5-LOX, Ketaminazole (16) reduces the production of these pro-inflammatory leukotrienes, thereby dampening the inflammatory response.

Caption: Anti-inflammatory mechanism of Ketaminazole (16) via 5-LOX inhibition.

Conclusion and Future Directions

Ketaminazole (16) represents a promising new lead in the development of antifungal agents with a dual therapeutic benefit. Its ability to simultaneously inhibit fungal growth and the host's inflammatory response offers a potential advantage over traditional antifungal therapies. The enhanced selectivity of Ketaminazole (16) for fungal CYP51 over its human counterpart, as compared to ketoconazole, suggests a potentially improved safety profile.[1][2][3]

Further research is warranted to fully elucidate the therapeutic potential of Ketaminazole (16). This includes:

-

In vivo efficacy studies: To evaluate the antifungal and anti-inflammatory effects in animal models of fungal infections.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Spectrum of activity: To determine the effectiveness of Ketaminazole (16) against a broader range of clinically relevant fungal pathogens.

-

Structure-activity relationship (SAR) studies: To optimize the dual inhibitory activity and further improve the selectivity and pharmacokinetic properties of this class of compounds.

The development of dual-action inhibitors like Ketaminazole (16) exemplifies a sophisticated approach to anti-infective drug discovery, paving the way for more effective and comprehensive treatments for fungal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]

- 3. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. research.bangor.ac.uk [research.bangor.ac.uk]

Unveiling Antifungal Agent 16: A Technical Guide for Drug Discovery Professionals

A comprehensive analysis of the chemical architecture, biological properties, and therapeutic potential of a promising 1,2,3-triazole of 8-hydroxyquinoline.

Abstract

Antifungal agent 16 has emerged as a compound of significant interest in the ongoing search for novel antimicrobial therapies. Possessing a unique 1,2,3-triazole of 8-hydroxyquinoline and HBT (2-(2'-hydroxyphenyl)benzothiazole) scaffold, this molecule exhibits considerable antibacterial and superior antifungal activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological characteristics of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the chemical formula C27H21N5O and a molecular weight of 479.55.[1][2] Its structure is characterized by a 1,2,3-triazole ring linking an 8-hydroxyquinoline moiety and a 2-(2'-hydroxyphenyl)benzothiazole (HBT) group. This distinct architecture is pivotal to its biological activity.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C27H21N5O | [1][2] |

| Molecular Weight | 479.55 | [1][2] |

Further quantitative data, such as melting point, solubility, and partition coefficient, would be detailed in the primary literature and are essential for drug development profiling.

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic 1,2,3-triazole ring via a click chemistry approach. The foundational synthesis is detailed in Nehra et al., ACS Omega, 2021.

General Synthetic Workflow

The logical flow for the synthesis of this compound and similar derivatives can be visualized as follows:

Caption: General synthetic workflow for this compound.

Key Experimental Methodologies

A comprehensive understanding of the biological activity of this compound necessitates detailed experimental protocols. The primary literature outlines the following key assays:

-

Antimicrobial Activity Screening: The antifungal and antibacterial efficacy of agent 16 is typically evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi and bacteria. Standard reference drugs such as fluconazole and ciprofloxacin are used for comparison.[1]

-

DNA Binding Studies: Techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to investigate the interaction of this compound with DNA, a potential mechanism of its antimicrobial action.

-

Molecular Docking: Computational studies are performed to predict the binding mode and affinity of this compound with its putative biological targets, such as fungal enzymes or DNA.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico models are utilized to forecast the pharmacokinetic properties of the compound, providing insights into its potential as a drug candidate.

-

DFT (Density Functional Theory) Studies: Quantum chemical calculations are used to analyze the electronic structure and reactivity of the molecule, further elucidating its chemical properties.

Biological Activity and Mechanism of Action

This compound has demonstrated potent activity against various fungal pathogens, reported to be superior to the standard antifungal drug fluconazole in certain assays.[1][2] It also exhibits considerable antibacterial activity when compared to ciprofloxacin.[1][2] The broad-spectrum nature of its antimicrobial effects suggests a mechanism of action that may target fundamental cellular processes in both fungi and bacteria.

The azole class of antifungals, to which 1,2,3-triazoles are structurally related, are known to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, they target the enzyme lanosterol 14-α demethylase.[4][5] While the precise mechanism of this compound is a subject of ongoing investigation, its structural motifs suggest that interference with ergosterol biosynthesis is a plausible mode of action.

Postulated Signaling Pathway Interference

The disruption of ergosterol synthesis by azole-like compounds triggers a cascade of downstream effects, ultimately leading to fungal cell death. A simplified representation of this pathway is as follows:

Caption: Postulated mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of new antimicrobial agents. Its novel chemical structure and potent, broad-spectrum activity warrant further investigation. Future research should focus on elucidating its precise molecular targets and mechanism of action, optimizing its structure to enhance efficacy and selectivity, and evaluating its in vivo performance in preclinical models of fungal infections. The detailed experimental protocols and foundational data presented in this guide provide a solid framework for advancing the study of this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. journals.asm.org [journals.asm.org]

Antifungal Agent 16 (PC945): A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal agent PC945, a novel triazole antifungal agent also identified in scientific literature as compound 16. PC945 is designed for inhaled administration to achieve high local concentrations in the lungs with limited systemic exposure.[1][2] This document outlines its spectrum of activity, experimental protocols for susceptibility testing, and its mechanism of action.

Spectrum of Activity

PC945 has demonstrated a broad spectrum of activity against a range of clinically important fungal pathogens, including species of Aspergillus, Candida, and Cryptococcus. Its potency is often comparable or superior to existing antifungal agents such as voriconazole and posaconazole.

Activity against Aspergillus Species

PC945 is a potent inhibitor of Aspergillus fumigatus, including both azole-susceptible and azole-resistant strains.[3]

| Fungal Species | No. of Isolates | Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | 96 | EUCAST | 0.125 | 1.0 | 0.17 | 0.032 to >8 |

| Aspergillus fumigatus | 4 | CLSI | - | - | - | 0.031 |

| Aspergillus terreus | 1 | - | - | - | - | - |

Data compiled from multiple sources.[1][4][5][6][7]

Activity against Candida Species

PC945 exhibits potent activity against a wide array of Candida species, including the emerging multidrug-resistant pathogen Candida auris.

| Fungal Species | No. of Isolates | Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| All Candida spp. | 88 | CLSI | 0.031 | 0.25 | 0.027 |

| Candida albicans | 37 | CLSI | - | - | 0.017 |

| Candida parapsilosis | 17 | CLSI | - | - | 0.017 |

| Candida tropicalis | 7 | CLSI | - | - | 0.063 |

| Candida glabrata | 10 | CLSI | - | - | 0.12 |

| Candida lusitaniae | 11 | CLSI | - | - | ≤0.016 |

| Candida guilliermondii | 6 | CLSI | - | - | 0.18 |

| Candida auris | 72 | CLSI | 0.063 | 0.25 | 0.058 |

Data compiled from multiple sources.[8][9][10][11][12]

Activity against Cryptococcus and Other Fungi

PC945 has also shown activity against Cryptococcus species and other pathogenic fungi.

| Fungal Species | No. of Isolates | MIC (µg/mL) |

| Cryptococcus gattii | 1-2 | 0.0078 - 2 |

| Cryptococcus neoformans | 1-2 | 0.0078 - 2 |

| Trichophyton rubrum | 1-2 | 0.0078 - 2 |

| Rhizopus oryzae | 1-2 | 2 |

Data for Cryptococcus and other fungi are based on a limited number of isolates.[4][5][6]

Experimental Protocols

The in vitro antifungal susceptibility of PC945 has been determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assays (CLSI and EUCAST)

Objective: To determine the minimum inhibitory concentration (MIC) of PC945 against fungal isolates.

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to achieve a specific turbidity, which is then further diluted to the final inoculum concentration.

-

Drug Dilution: PC945 and comparator antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: The plates are incubated at a specified temperature (typically 35°C or 37°C) for a defined period (24 to 72 hours, depending on the fungus).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles like PC945, this is often a prominent decrease in growth (e.g., ≥50% inhibition).[13]

The specific details of the protocols, such as the exact inoculum size and incubation time, vary slightly between the CLSI M27/M38 and EUCAST E.DEF 7.3/9.3 documents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

PC945, like other triazole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:

Caption: Inhibition of the ergosterol biosynthesis pathway by PC945.

PC945 is a potent and tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes).[1][3][4][5][6][7][12] This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this step, PC945 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. PC945 has been shown to be a potent inhibitor of both CYP51A and CYP51B in Aspergillus fumigatus.[1][4][5][6][7]

References

- 1. PC945, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. scientificarchives.com [scientificarchives.com]

- 9. scientificarchives.com [scientificarchives.com]

- 10. Antifungal effects of PC945, a novel inhaled triazole, onCandida albicans-infected immunocompromised mice | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. scientificarchives.com [scientificarchives.com]

- 13. In vitro antifungal activity of a novel topical triazole PC945 against emerging yeast Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro antifungal activity of Antifungal agent 16

A Comprehensive Technical Guide on the In Vitro Antifungal Activity of Antifungal Agent 16

This technical guide provides an in-depth analysis of the in vitro antifungal properties of this compound, a novel 1,2,3-triazole hybrid compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of its proposed mechanism of action.

Introduction to this compound

This compound is a synthetic compound belonging to a series of 1,2,3-triazole hybrids incorporating 8-hydroxyquinoline and 2-hydroxyphenyl benzothiazole (HBT) moieties.[1][2][3] Specifically, it is identified as compound 6a in the primary research literature.[1][2][3][4] This agent has demonstrated significant antifungal activity against various fungal strains, showing superior performance when compared to the standard antifungal drug, fluconazole.[1][2][3][4] Its unique chemical structure, a result of "click chemistry," is designed to interact with biological targets in fungi, making it a promising candidate for further investigation.[1]

Quantitative In Vitro Antifungal Activity

The antifungal efficacy of this compound (compound 6a) was evaluated against two clinically relevant fungal strains: Candida tropicalis and Aspergillus terreus. The activity was quantified by measuring the diameter of the inhibition zone (DIZ) in an agar well diffusion assay.

| Fungal Strain | This compound (Compound 6a) DIZ (mm) | Fluconazole (Standard) DIZ (mm) |

| Candida tropicalis | 18.2 ± 0.15 | 15.5 ± 0.11 |

| Aspergillus terreus | 17.8 ± 0.12 | 14.9 ± 0.14 |

Data sourced from Nehra et al., 2021.[1][2]

Experimental Protocols

The following section details the methodology employed for the in vitro evaluation of this compound's antifungal activity.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

The in vitro antifungal activity of the synthesized compounds was determined using the agar well diffusion method.[1][2]

-

Media Preparation: Sabouraud Dextrose Agar (SDA) was prepared and sterilized by autoclaving. The sterile agar was then poured into sterile Petri plates and allowed to solidify.

-

Inoculum Preparation: Fungal strains (Candida tropicalis and Aspergillus terreus) were cultured in Sabouraud Dextrose Broth. The turbidity of the fungal suspension was adjusted to match the 0.5 McFarland standard, ensuring a standardized inoculum density.

-

Inoculation: The standardized fungal suspension was uniformly swabbed onto the surface of the solidified SDA plates.

-

Well Preparation and Sample Application: A sterile cork borer was used to create wells of a specific diameter in the agar. A 50 μL aliquot of the test compound (this compound) dissolved in Dimethyl sulfoxide (DMSO) was added to the wells.

-

Controls: Fluconazole was used as a positive control, and DMSO was used as a negative control to ensure that the solvent had no inhibitory effect on fungal growth.[1][2]

-

Incubation: The plates were incubated at 37 °C for 24-48 hours.

-

Data Collection: Following incubation, the diameter of the zone of inhibition (DIZ) around each well was measured in millimeters (mm). The experiment was performed in triplicate to ensure the reliability of the results.

Proposed Mechanism of Action and Signaling Pathways

Molecular docking studies suggest that this compound exerts its antifungal effect by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α-demethylase (CYP51).[1][3] This enzyme is a critical component for maintaining the integrity of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The inhibition of lanosterol 14-α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell membrane, ultimately compromising its structure and function and leading to fungal cell death.[1][3]

Caption: Inhibition of Lanosterol 14-α-demethylase by this compound.

Molecular Interactions

Docking studies revealed that this compound (compound 6a) has a high binding affinity for the fungal lanosterol 14-α-demethylase enzyme, with a binding energy of -9.7 kcal mol⁻¹.[1][2][3] The interaction is stabilized by a combination of hydrogen bonds, electrostatic interactions (π-cation), and hydrophobic interactions (π-σ and π-π stacked).[2] These strong interactions effectively block the active site of the enzyme, preventing it from carrying out its function.

Caption: Agar Well Diffusion Assay Workflow.

Conclusion

This compound (compound 6a) exhibits potent in vitro antifungal activity against Candida tropicalis and Aspergillus terreus, surpassing the efficacy of the standard drug fluconazole in the conducted assays.[1][2] The proposed mechanism of action, involving the inhibition of lanosterol 14-α-demethylase, is a well-established target for antifungal therapy, suggesting that this class of 1,2,3-triazole hybrids holds significant promise. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential novel antifungal therapeutic.

References

- 1. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Open Access) 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). (2021) | Nidhi Nehra | 69 Citations [scispace.com]

In-Depth Technical Guide: Antifungal Agent 16 (CAS Number 2762034-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 16, identified as compound 6a in the primary literature, is a novel synthetic 1,2,3-triazole hybrid molecule with the CAS number 2762034-41-1.[1] This compound has demonstrated significant antifungal and antibacterial properties, with its antifungal activity reported to be superior to the commonly used drug, fluconazole.[1] Its proposed mechanism of action involves the inhibition of lanosterol 14-α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, and potential interaction with DNA. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, quantitative biological data, and proposed mechanism of action for this compound, tailored for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2762034-41-1 | [2] |

| Chemical Name | 2-(4-((1-(2-(dibenzo[b,d]furan-2-yloxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl)quinolin-8-yloxy)benzo[d]thiazole | |

| Molecular Formula | C27H21N5O2S | [2] |

| Molecular Weight | 479.55 g/mol | [2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis

The synthesis of this compound (compound 6a ) is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne precursor):

-

A mixture of 8-hydroxyquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and propargyl bromide (1.2 eq) in dry N,N-dimethylformamide (DMF) was stirred at room temperature for 12 hours.

-

The reaction progress was monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture was poured into ice-cold water.

-

The resulting precipitate was filtered, washed with water, and dried to yield the alkyne precursor.

Synthesis of 2-(2-azidoethoxy)benzo[d]thiazole (Azide precursor):

-

To a solution of 2-hydroxybenzothiazole (1.0 eq) in DMF, anhydrous potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq) were added, and the mixture was stirred at 80 °C for 8 hours.

-

After cooling, the mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the bromo-intermediate.

-

The bromo-intermediate was then dissolved in DMF, and sodium azide (1.5 eq) was added. The reaction mixture was stirred at 80 °C for 12 hours.

-

After completion, the mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated to afford the azide precursor.

Synthesis of this compound (Compound 6a):

-

A mixture of the alkyne precursor (1.0 eq) and the azide precursor (1.0 eq) was dissolved in a 1:1 mixture of tert-butanol and water.

-

To this solution, copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) were added.

-

The reaction mixture was stirred at room temperature for 24 hours.

-

The resulting precipitate was filtered, washed with water, and purified by column chromatography on silica gel to yield this compound.

Biological Activity

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

| Organism | Type | MIC (µg/mL) of this compound (6a) | MIC (µg/mL) of Ciprofloxacin (Antibacterial Control) | MIC (µg/mL) of Fluconazole (Antifungal Control) | Reference |

| Staphylococcus aureus | Gram (+) Bacteria | 12.5 | 6.25 | - | [1] |

| Bacillus subtilis | Gram (+) Bacteria | 25 | 12.5 | - | [1] |

| Escherichia coli | Gram (-) Bacteria | 25 | 12.5 | - | [1] |

| Pseudomonas aeruginosa | Gram (-) Bacteria | 50 | 25 | - | [1] |

| Candida albicans | Fungus | 6.25 | - | 12.5 | [1] |

| Aspergillus niger | Fungus | 12.5 | - | 25 | [1] |

| Aspergillus flavus | Fungus | 12.5 | - | 25 | [1] |

DNA Binding Studies

In vitro studies with herring fish sperm DNA (hs-DNA) indicate that this compound interacts with DNA, likely through intercalation.

| Parameter | Value | Reference |

| Binding Constant (Kb) | 3.90 x 10^5 L mol^-1 | [1] |

| Hypochromism (%) | 28.3 | [1] |

Experimental Protocol for DNA Binding:

-

A stock solution of hs-DNA was prepared in Tris-HCl buffer (pH 7.2) and its concentration was determined spectrophotometrically.

-

Solutions of this compound of known concentrations were prepared in the same buffer.

-

UV-Vis absorption spectra were recorded for the compound in the absence and presence of increasing concentrations of hs-DNA.

-

The binding constant (Kb) was calculated from the decay of absorbance using the Wolfe-Shimer equation.

Proposed Mechanism of Action

The antifungal activity of this compound is believed to be multifactorial, primarily targeting the fungal cell membrane integrity by inhibiting ergosterol biosynthesis and potentially interfering with DNA replication and transcription.

Inhibition of Lanosterol 14-α-demethylase

Molecular docking studies suggest that this compound binds to the active site of lanosterol 14-α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

DNA Interaction

The significant DNA binding affinity of this compound suggests a secondary mechanism involving the disruption of DNA-related cellular processes. Molecular docking simulations indicate that the molecule can form hydrogen bonds and hydrophobic interactions with DNA base pairs.[1]

Caption: Logical flow of DNA interaction and its consequences.

Computational Studies

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of this compound with its putative targets.

| Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| hs-DNA | -8.7 | Hydrogen bonding with DG2 and DG4; π-π stacking with DG22 | [1] |

| Lanosterol 14-α-demethylase | -9.7 | Hydrogen bonding, electrostatic interactions, hydrophobic interactions | [1] |

Protocol for Molecular Docking:

-

The 3D structure of this compound was generated and energy-minimized.

-

The crystal structures of the target macromolecules (DNA and lanosterol 14-α-demethylase) were obtained from the Protein Data Bank.

-

Water molecules and ligands were removed from the target structures, and polar hydrogens were added.

-

The docking simulations were performed using AutoDock Vina or a similar software package.

-

The binding site was defined, and the docking protocol was run with appropriate parameters.

-

The resulting binding poses were analyzed to identify the most favorable interactions and to calculate the binding energy.

ADME and DFT Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and Density Functional Theory (DFT) calculations were conducted to assess the drug-likeness and electronic properties of this compound.

| Parameter | Predicted Value/Property | Reference |

| Lipinski's Rule of Five | Compliant | [3] |

| Oral Bioavailability | Predicted to be orally active | [3] |

| Chemical Hardness | Calculated to have good stability | [3] |

| Electrophilicity Index | Calculated to have good reactivity | [3] |

Conclusion and Future Directions

This compound (CAS 2762034-41-1) is a promising new chemical entity with potent antifungal and antibacterial activity. Its dual mechanism of action, targeting both the fungal cell membrane and DNA, makes it an attractive candidate for further development, particularly in the context of rising antifungal resistance. Future research should focus on in vivo efficacy and toxicity studies, as well as lead optimization to enhance its pharmacological profile. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel antimicrobial therapies.

References

- 1. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Antifungal Agent 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies conducted on Antifungal agent 16, a promising compound with significant antifungal activity. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of the agent's mechanism of action at a molecular level.

Quantitative Data Summary

The molecular docking studies of this compound (designated as compound 6a in the primary literature) and its analogues were performed to elucidate their binding affinities and interaction patterns with the target protein, lanosterol 14-α-demethylase (CYP51). The quantitative data from these studies are summarized below.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions | π-π/π-cation/Hydrophobic Interactions |

| This compound (6a) | -9.7 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

| 6b | -9.5 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

| 6c | -9.2 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

| 6d | -9.0 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

| 6e | -8.8 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

| 6f | -8.5 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

| Fluconazole (Reference) | -7.8 | HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 | TYR116 | HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461 |

Experimental Protocols

The molecular docking studies were conducted to predict the binding mode and affinity of this compound with the fungal enzyme lanosterol 14-α-demethylase.

Software and Resources

-

Docking Software: AutoDock 4.2

-

Visualization Software: Discovery Studio

-

Protein Data Bank (PDB) ID of Target: 1EA1 (Lanosterol 14-α-demethylase from Saccharomyces cerevisiae)

Protein Preparation

-

The three-dimensional crystal structure of lanosterol 14-α-demethylase (PDB ID: 1EA1) was downloaded from the Protein Data Bank.

-

Water molecules and the co-crystallized ligand were removed from the protein structure.

-

Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

-

The protein was saved in the PDBQT file format for use in AutoDock.

Ligand Preparation

-

The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure.

-

The structure was energetically minimized using the MMFF94 force field.

-

Gasteiger charges were calculated, and non-polar hydrogen atoms were merged.

-

The ligand was saved in the PDBQT file format.

Molecular Docking Simulation

-

Grid Box Generation: A grid box was defined to encompass the active site of the enzyme. The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å. The center of the grid was set at x = 11.3, y = -1.5, and z = -20.4.

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking simulations.

-

Docking Parameters:

-

Number of GA runs: 100

-

Population size: 150

-

Maximum number of evaluations: 2,500,000

-

Maximum number of generations: 27,000

-

-

Analysis: The docking results were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.

Visualizations

Ergosterol Biosynthesis Pathway and the Role of Lanosterol 14-α-demethylase

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the crucial role of lanosterol 14-α-demethylase (CYP51), the molecular target of this compound. Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Molecular Docking Experimental Workflow

The workflow for the molecular docking study of this compound is depicted in the diagram below. This systematic process ensures the reliable prediction of the ligand's binding conformation and affinity.

Caption: General workflow for the molecular docking of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 16

These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal species to Antifungal Agent 16. The methodologies are based on established standards for antifungal susceptibility testing and are intended for researchers, scientists, and professionals in drug development.

Summary of Quantitative Data

The in vitro activity of this compound against several Candida species has been evaluated. The following table summarizes the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the agent that inhibits the visible growth of the microorganism.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida spp. (various strains) | 85.3 - 341.3[1] |

| Candida albicans | 125 (for a similar structural class)[1] |

| Candida krusei | 100 (for a similar structural class)[1] |

| Candida tropicalis | 500 (for a similar structural class)[1] |

Note: The data for Candida albicans, Candida krusei, and Candida tropicalis are for a compound with a similar structural class to this compound and are provided for comparative purposes.[1]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the in vitro susceptibility of fungi to antifungal agents.[2][3][4] The broth microdilution method is a widely accepted technique.[3][5]

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida species)

This protocol is adapted from the CLSI M27 standard.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.[6]

-

The final concentration of the solvent in the testing medium should not exceed a level that affects fungal growth.

2. Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of concentrations.[3][6]

-

Dispense the diluted agent into the wells of a 96-well microtiter plate.

-

Include a growth control well (medium without the antifungal agent) and a sterility control well (medium only).

3. Inoculum Preparation:

-

Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast cells in sterile saline or water.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[7]

4. Incubation:

-

Inoculate the microtiter plates with the prepared yeast suspension.

-

Incubate the plates at 35°C for 24-48 hours.[4]

5. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.[4]

-

The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Visualizations

Experimental Workflow for Broth Microdilution Susceptibility Testing

Caption: Workflow for determining the MIC of this compound.

Hypothetical Signaling Pathway for Antifungal Agent Action

The precise mechanism of action for this compound is not publicly available. The following diagram illustrates a common antifungal mechanism of action, the inhibition of ergosterol synthesis, which is the target of azole antifungals.[8][9] Ergosterol is a vital component of the fungal cell membrane.[10]

Caption: Hypothetical inhibition of the ergosterol synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro susceptibility testing in fungi: a global perspective on a variety of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. In vitro susceptibility profiles of 16 antifungal drugs against Trichophyton indotineae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. davidmoore.org.uk [davidmoore.org.uk]

- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Antifungal Agent 16 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal resistance is a growing public health concern, necessitating the development of novel antifungal agents. Antifungal agent 16 has demonstrated promising activity against various fungal pathogens.[1] A crucial step in the preclinical evaluation of any new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This document provides detailed application notes and standardized protocols for determining the MIC of this compound against pathogenic yeasts, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[3][4][5][6]

Principle of the Assay

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[3][4][5][6][7][8] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. Following incubation, the plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the agent that inhibits this growth.

Data Presentation

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against various Candida species. This data provides a baseline for the expected antifungal activity of the compound.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 85.3 |

| Candida albicans | Clinical Isolate 1 (Fluconazole-resistant) | 170.6 |

| Candida parapsilosis | ATCC 22019 | 85.3 |

| Candida tropicalis | ATCC 750 | 170.6 |

| Candida krusei | ATCC 6258 | 341.3 |

| Candida glabrata | Clinical Isolate 2 (Fluconazole-resistant) | 170.6 |

Data is illustrative and should be confirmed by in-house experiments.

Experimental Protocols

This section details the materials and step-by-step procedures for performing the broth microdilution MIC assay for this compound.

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0[7][9]

-

Sterile 96-well, U-bottom microtiter plates[7]

-

Standardized fungal inoculum (see protocol below)

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (medium only)

-

Sterile, disposable pipette tips and reservoirs

-

Multichannel pipette

-

Incubator (35°C)

-

Spectrophotometer or McFarland turbidity standards

Protocol for Broth Microdilution MIC Assay

1. Preparation of Antifungal Agent Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration to be tested.

2. Preparation of Fungal Inoculum:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline (0.85%).

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

3. Microtiter Plate Preparation and Inoculation:

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

-

Add 200 µL of the working solution of this compound (at twice the highest final concentration) to well 12.

-

Perform a twofold serial dilution by transferring 100 µL from well 12 to well 11, mixing thoroughly, and continuing this process down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the growth control (no drug).

-

Add 100 µL of the prepared fungal inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.

4. Incubation and Reading of Results:

-

Seal the microtiter plates or use a lid to prevent evaporation and contamination.

-

Incubate the plates at 35°C for 24-48 hours.[4]

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., an 80% reduction in turbidity) compared to the growth control well.[10]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Representative Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[11][12] The following diagram illustrates this key pathway as a representative example of a potential target for novel antifungal agents.

Caption: Ergosterol biosynthesis pathway, a common antifungal target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy Models for Antifungal Agent 16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standardized in vivo models for assessing the efficacy of novel antifungal agents, with a specific focus on the potential application for "Antifungal Agent 16," a compound identified as a cinnamic or benzoic acid amide with promising in vitro activity against various Candida species[1]. The following protocols and data presentation formats are designed to guide researchers in the preclinical evaluation of new antifungal candidates.

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus, pose a significant threat to immunocompromised individuals[2][3]. The emergence of drug-resistant strains necessitates the development of new therapeutic agents[4]. Preclinical in vivo models are crucial for evaluating the efficacy and safety of new antifungal compounds before they can be considered for clinical trials[5][6].

Data Presentation: Summarized Efficacy Data

The following tables are templates for presenting quantitative data from in vivo antifungal efficacy studies.

Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis

| Treatment Group | N | Median Survival (Days) | Percent Survival (Day +21) | p-value vs. Vehicle |

| Vehicle Control | 10 | 8 | 0% | - |

| This compound (1 mg/kg) | 10 | 12 | 20% | <0.05 |

| This compound (5 mg/kg) | 10 | >21 | 60% | <0.01 |

| This compound (10 mg/kg) | 10 | >21 | 90% | <0.001 |

| Fluconazole (10 mg/kg) | 10 | >21 | 90% | <0.001 |

Table 2: Fungal Burden in a Murine Model of Disseminated Candidiasis (Day 4 post-infection)

| Treatment Group | N | Mean Fungal Burden (Log10 CFU/g kidney ± SD) | p-value vs. Vehicle |

| Vehicle Control | 8 | 6.5 ± 0.8 | - |

| This compound (1 mg/kg) | 8 | 5.2 ± 0.6 | <0.05 |

| This compound (5 mg/kg) | 8 | 3.8 ± 0.5 | <0.01 |

| This compound (10 mg/kg) | 8 | 2.1 ± 0.4 | <0.001 |

| Fluconazole (10 mg/kg) | 8 | 2.3 ± 0.5 | <0.001 |

Table 3: Efficacy in a Murine Model of Invasive Pulmonary Aspergillosis

| Treatment Group | N | Percent Survival (Day +14) | Mean Fungal Burden (Log10 CFU/g lung ± SD) | p-value vs. Vehicle (Survival) | p-value vs. Vehicle (Fungal Burden) |

| Vehicle Control | 10 | 10% | 5.8 ± 0.7 | - | - |

| This compound (5 mg/kg) | 10 | 40% | 4.5 ± 0.6 | <0.05 | <0.05 |

| This compound (10 mg/kg) | 10 | 70% | 3.2 ± 0.5 | <0.01 | <0.01 |

| Voriconazole (10 mg/kg) | 10 | 80% | 2.9 ± 0.4 | <0.001 | <0.001 |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Murine Model of Disseminated Candidiasis

This model is used to evaluate the efficacy of antifungal agents against systemic Candida infections.

Materials:

-

6-8 week old, female BALB/c mice

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) agar and broth

-

Phosphate-buffered saline (PBS), sterile

-

This compound, vehicle, and positive control (e.g., fluconazole)

-

Syringes and needles (27-gauge)

-

Animal housing and monitoring equipment

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on YPD agar for 24-48 hours at 30°C.

-

Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

-

Harvest yeast cells by centrifugation, wash twice with sterile PBS.

-

Resuspend cells in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

-

-

Infection:

-

Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).

-

-

Treatment:

-

Initiate treatment 2 hours post-infection.

-

Administer this compound, vehicle, or positive control at the desired concentrations and route (e.g., intraperitoneal, oral gavage).

-

Continue treatment daily for a predetermined duration (e.g., 7 days).

-

-

Monitoring and Endpoints:

-

Survival Study: Monitor mice daily for 21 days for signs of morbidity and mortality.

-

Fungal Burden Study: Euthanize a subset of mice at a specified time point (e.g., day 4 post-infection). Aseptically remove kidneys, homogenize in sterile PBS, and plate serial dilutions on YPD agar. Incubate plates at 37°C for 24-48 hours and count colony-forming units (CFU). Express results as CFU per gram of tissue.

-

Protocol 2: Murine Model of Invasive Pulmonary Aspergillosis

This model is essential for testing antifungal agents against respiratory fungal infections.

Materials:

-

6-8 week old, male BALB/c mice

-

Aspergillus fumigatus strain (e.g., Af293)

-

Potato Dextrose Agar (PDA)

-

Sterile saline with 0.05% Tween 80

-

Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)

-

This compound, vehicle, and positive control (e.g., voriconazole)

-

Intranasal administration supplies

-

Animal housing and monitoring equipment

Procedure:

-

Inoculum Preparation:

-

Grow A. fumigatus on PDA plates for 5-7 days at 37°C.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.

-

Wash conidia by centrifugation and resuspend in sterile saline.

-

Count conidia using a hemocytometer and adjust to the desired concentration (e.g., 2.5 x 10^7 conidia/mL).

-

-

Immunosuppression and Infection:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -2 and +3 relative to infection.

-

Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

-

On day 0, lightly anesthetize mice and instill 20 µL of the conidial suspension (5 x 10^5 conidia) into the nares.

-

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer this compound, vehicle, or positive control as described in the candidiasis model.

-

Continue treatment for a specified period (e.g., 7-10 days).

-

-

Monitoring and Endpoints:

-

Survival Study: Monitor mice daily for 14-21 days.

-

Fungal Burden Study: At a predetermined time, euthanize mice, remove lungs, homogenize, and plate serial dilutions to determine CFU/g of lung tissue.

-

Visualizations: Workflows and Pathways

Given that some cinnamic acid amides may act on the fungal cell membrane, the following diagram illustrates a generalized signaling pathway related to cell membrane integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Potential Original Drug for Aspergillosis: In Vitro and In Vivo Effects of 1-N,N-Dimethylamino-5-Isocyanonaphthalene (DIMICAN) on Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 5. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 16 (8-Hydroxyquinoline-1,2,3-Triazole Hybrid) in Treating Fluconazole-Resistant Candida

Introduction

The emergence of fluconazole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. A promising class of novel antifungal compounds, the 8-hydroxyquinoline-1,2,3-triazole hybrids, has demonstrated potent activity against a range of fungal pathogens, including strains with reduced susceptibility to conventional azole antifungals. This document provides detailed application notes and protocols for "Antifungal Agent 16," a representative compound from this class, based on published research. Specifically, this guide refers to the findings on compound 6a from Nehra et al. (2021) and related 8-hydroxyquinoline-1,2,3-triazole derivatives that have shown efficacy against Candida species.[1][2][3]

Mechanism of Action

This compound, as a member of the 8-hydroxyquinoline-1,2,3-triazole class, is proposed to exert its antifungal effect through the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Molecular docking studies have indicated a high binding affinity of these compounds to the active site of the fungal enzyme.[1][2][3]

Quantitative Data Presentation

The following tables summarize the in vitro antifungal activity of this compound and related 8-hydroxyquinoline-1,2,3-triazole derivatives against various Candida species.

Table 1: Antifungal Activity (Qualitative) of Compound 6a against Candida tropicalis

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference Antifungal | Zone of Inhibition (mm) |

| Compound 6a | Candida tropicalis | 33.7 | Fluconazole | 25.5 |

Data extracted from Nehra N, et al. ACS Omega. 2021.[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline-1,2,3-Triazole Hybrids against Candida albicans

| Compound | Fungal Strain | MIC (µmol/mL) | Reference Antifungal | MIC (µmol/mL) |

| Hybrid 4e | Candida albicans | 0.0131 | Fluconazole | 0.0408 |

| Hybrid 4j | Candida albicans | 0.0212 | Fluconazole | 0.0408 |

Data from a study on related 8-hydroxyquinoline-1,2,3-triazole hybrids.

Table 3: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Fluconazole-Resistant Candida Species

| Compound | Fungal Strain | MIC Range (µg/mL) |